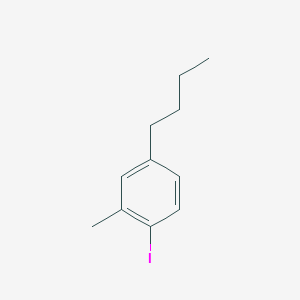

4-Butyl-1-iodo-2-methylbenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

4-butyl-1-iodo-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15I/c1-3-4-5-10-6-7-11(12)9(2)8-10/h6-8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQXNRBVROUKCMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC(=C(C=C1)I)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90384260 | |

| Record name | 4-butyl-1-iodo-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175278-38-3 | |

| Record name | 4-Butyl-1-iodo-2-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175278-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-butyl-1-iodo-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Butyl-1-iodo-2-methylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Derivatization Pathways of 4 Butyl 1 Iodo 2 Methylbenzene

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis is a cornerstone of modern organic synthesis, and aryl iodides like 4-Butyl-1-iodo-2-methylbenzene are particularly effective electrophilic partners due to the relatively weak C-I bond. nih.gov This facilitates oxidative addition, which is often the rate-determining step in many catalytic cycles. libretexts.org

Suzuki-Miyaura Coupling with Boronic Acids

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)–C(sp²) bonds, widely used for the synthesis of biaryls. nih.govsci-hub.selibretexts.org This reaction typically employs a palladium catalyst and a base to couple an organoboron reagent with an organohalide. libretexts.org In the context of this compound, this reaction allows for the introduction of various aryl or vinyl groups at the 1-position.

The general catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by the base), and finally, reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org The choice of catalyst, ligand, base, and solvent can significantly influence the reaction's efficiency and scope. nih.govnih.gov While palladium is the most common catalyst, nickel-based systems have also been developed, offering a more accessible alternative. eie.gracs.org

Table 1: Examples of Suzuki-Miyaura Coupling Conditions This table is illustrative and may not represent reactions specifically with this compound but showcases general conditions for aryl iodides.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | Good to Excellent |

| Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | 80-110 | High |

Data sourced from various studies on Suzuki-Miyaura couplings of aryl halides. nih.govnih.goveie.gracs.org

Sonogashira Coupling with Terminal Alkynes

The Sonogashira coupling reaction is a fundamental method for the synthesis of aryl alkynes, involving the coupling of a terminal alkyne with an aryl or vinyl halide. organic-chemistry.orgnih.gov The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgnih.gov For this compound, this reaction provides a direct route to 1-alkynyl-4-butyl-2-methylbenzene derivatives.

The mechanism is thought to involve the formation of a copper acetylide species, which then undergoes transmetalation with the palladium(II) complex formed after oxidative addition of the aryl iodide. nih.gov Subsequent reductive elimination yields the coupled product. nih.gov Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. nih.govnih.gov

Table 2: Sonogashira Coupling Reaction Parameters This table presents general conditions for the Sonogashira coupling of aryl iodides.

| Catalyst | Co-catalyst | Base | Solvent | Temperature |

|---|---|---|---|---|

| Pd(PPh₃)₄ | CuI | Et₃N | THF/DMF | Room Temp to 60°C |

| PdCl₂(PPh₃)₂ | CuI | Piperidine | Toluene | 50-80°C |

Data compiled from studies on Sonogashira reactions. organic-chemistry.orgnih.govresearchgate.net

Mizoroki-Heck Reaction with Olefins

The Mizoroki-Heck reaction, often simply called the Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene in the presence of a base. wikipedia.orgnih.gov This reaction allows for the arylation of olefins, and in the case of this compound, it would lead to the formation of substituted styrenes or other vinylarenes.

The catalytic cycle involves oxidative addition of the aryl iodide to Pd(0), followed by migratory insertion of the olefin into the palladium-aryl bond. nih.govmdpi.com A subsequent β-hydride elimination step releases the substituted alkene product and a hydridopalladium complex. nih.govmdpi.com The base then regenerates the Pd(0) catalyst. mdpi.com The regioselectivity of the arylation on the olefin is a key aspect of this reaction. mdpi.com

Table 3: General Conditions for Mizoroki-Heck Reaction This table illustrates typical conditions for the Heck reaction with aryl iodides.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | Acetonitrile/DMF | 80-120 |

| Pd/C | - | K₂CO₃ | NMP | 100-140 |

Information gathered from general literature on the Mizoroki-Heck reaction. wikipedia.orgnih.govmdpi.com

Nickel-Catalyzed Asymmetric Reductive Cross-Coupling Reactions

Nickel-catalyzed asymmetric reductive cross-coupling reactions have emerged as powerful methods for the formation of stereogenic centers. nih.govnih.gov These reactions couple two different electrophiles, such as an aryl iodide and an alkyl halide, in the presence of a stoichiometric reductant and a chiral nickel catalyst. nih.govnih.gov Reacting this compound with a suitable prochiral alkyl electrophile under these conditions could, in principle, generate chiral molecules.

These reactions avoid the pre-formation of organometallic reagents, which can enhance functional group tolerance. nih.gov The enantioselectivity is controlled by the chiral ligand coordinated to the nickel center. The development of new ligands is crucial for expanding the scope and improving the efficiency of these transformations. nih.govresearchgate.net

Copper-Catalyzed Cross-Coupling with Chlorosilanes Under Reductive Conditions

Recent advancements have led to the development of copper-catalyzed systems for the formation of carbon-silicon bonds. nih.gov This involves the cross-coupling of aryl iodides with chlorosilanes under reductive conditions, typically using zinc as the reductant. nih.gov This method provides a direct route to arylsilanes from readily available starting materials. For this compound, this reaction would yield 4-butyl-2-methyl-1-silylbenzene derivatives.

The mechanism is proposed to involve the in situ generation of an arylzinc species, which then reacts with the chlorosilane. The copper catalyst is thought to lower the energy barrier for this silylation step. nih.gov This ligand-free system offers a practical and economical alternative to palladium-catalyzed methods. nih.gov

Transformations Involving Hypervalent Iodine Intermediates

Aryl iodides can be oxidized to form hypervalent iodine compounds, such as (diacetoxyiodo)arenes or iodosylarenes. uab.cat These reagents are valuable in their own right as selective oxidizing agents and can participate in a variety of transformations. For this compound, oxidation would lead to the corresponding hypervalent iodine(III) or iodine(V) species.

These hypervalent iodine reagents can mediate a range of reactions, including oxidative cyclizations and the introduction of various functional groups onto other molecules. researchgate.net For instance, they can be used for the α-functionalization of ketones. The reactivity of the hypervalent iodine compound is tuned by the ligands attached to the iodine atom. The development of catalytic systems that generate these species in situ from the parent aryl iodide is an area of active research, aiming to improve the sustainability of these transformations. researchgate.net

Oxidative Activation of the Aryl-Iodine Bond

A key feature of iodoarenes, including this compound, is the ability of the iodine atom to be oxidized from its +1 oxidation state to higher oxidation states, forming hypervalent iodine compounds. nih.govarkat-usa.org This oxidative activation is a gateway to a vast array of synthetic applications. cardiff.ac.uk

The process typically begins with the oxidation of the iodoarene to an iodine(III) species. nih.gov Common methods to achieve this include:

Oxidative Dichlorination: Treatment with chlorine gas can produce an unstable aryliodine dichloride. nih.gov

Oxidative Diacetoxylation: A more stable aryliodine diacetate can be synthesized using oxidizing agents like peracetic acid in acetic acid, or a combination of an oxidant (e.g., m-chloroperbenzoic acid - mCPBA) and acetic acid. nih.govarkat-usa.org

One-Pot Synthesis of [Hydroxy(tosyloxy)iodo]arenes: Oxidation of the iodoarene with an oxidant like mCPBA in the presence of p-toluenesulfonic acid monohydrate (pTsOH·H₂O) provides a convenient route to these useful reagents. nih.gov

These hypervalent iodine(III) intermediates, such as iodosoarenes (ArIO) and iodylarenes (ArIO₂), are not typically isolated but are generated in situ for subsequent reactions. nih.govarkat-usa.org The formation of these species enhances the electrophilicity of the aryl group, making it susceptible to attack by various nucleophiles. nih.gov

Ligand Coupling and Arylation Reactions with Diverse Nucleophiles

Once the aryl-iodine bond is activated to a hypervalent state, the 4-butyl-2-methylphenyl group can be transferred to a wide range of nucleophiles in what are known as ligand coupling reactions. nih.govresearchgate.net These reactions are highly valuable for the formation of new carbon-carbon and carbon-heteroatom bonds, often without the need for transition metal catalysts. nih.govresearchgate.net

The hypervalent iodine species acts as an electrophilic source of the aryl group. researchgate.net Nucleophiles such as amines, alcohols, thiols, and carbanions can attack the iodine center, leading to reductive elimination and the formation of the arylated product along with the corresponding iodoarene. researchgate.netdiva-portal.org The choice of reaction conditions and the nature of the hypervalent iodine reagent can influence the selectivity and efficiency of these arylations. ncl.ac.uk

Aryl-Group-Transfer Reactions Mediated by Diaryliodonium Salts

Diaryliodonium salts are another important class of hypervalent iodine(III) compounds that are excellent arylating agents. researchgate.netdiva-portal.org These salts, which can be synthesized from this compound, are stable and highly reactive. researchgate.net They are particularly useful for transferring one of their aryl groups to a nucleophile. diva-portal.org

The synthesis of diaryliodonium salts typically involves the oxidative activation of an aryl iodide followed by coupling with an arene or an organometallic arene reagent. nih.gov In the context of this compound, it could be coupled with another aromatic partner to form an unsymmetrical diaryliodonium salt.

A significant advantage of using diaryliodonium salts is the ability to employ a "dummy" aryl group, which is a group that is less likely to be transferred. researchgate.net This strategy improves the atom economy of the reaction by selectively transferring the desired aryl group, in this case, the 4-butyl-2-methylphenyl moiety. researchgate.net These reactions exhibit high functional group tolerance and are often performed under metal-free conditions. researchgate.netresearchgate.net

Generation of Carbene and Nitrene Species from Iodonium (B1229267) Ylides and Imides

Hypervalent iodine compounds derived from this compound can serve as precursors for the generation of highly reactive intermediates like carbenes and nitrenes. bgsu.edubham.ac.uk Iodonium ylides, formed from the reaction of a hypervalent iodine species with a carbon acid, can decompose under thermal, photochemical, or catalytic conditions to generate carbenes. bgsu.edu

These carbenes can then participate in a variety of transformations, including cyclopropanations, C-H insertions, and rearrangements. Similarly, iodonium imides can be used to generate nitrenes, which are valuable for the synthesis of nitrogen-containing heterocycles through C-H amination and aziridination reactions. hbni.ac.in The ability to generate these reactive species under relatively mild conditions makes this a powerful synthetic tool. bgsu.edu

Catalytic Oxidative Transformations Facilitated by Hypervalent Iodine Reagents

A significant advancement in hypervalent iodine chemistry is the development of catalytic protocols where the iodoarene is used in catalytic amounts. worktribe.comnih.gov In these systems, a stoichiometric oxidant is used to regenerate the active hypervalent iodine(III) or iodine(V) species in situ, thus completing a catalytic cycle. worktribe.comnih.gov

Hypervalent iodine reagents derived from this compound could potentially be employed as catalysts in a range of oxidative transformations. cardiff.ac.ukworktribe.com These include oxidative cyclizations, functionalization of carbonyl compounds, and dearomatization of phenols. arkat-usa.orgworktribe.com The use of electrochemistry to drive the iodine(I)/iodine(III) catalytic cycle is a particularly green and sustainable approach, as it eliminates the need for chemical oxidants. worktribe.comnih.gov

Metal-Iodine Exchange Reactions (e.g., with Organometallic Reagents like Grignard Reagents)

Metal-iodine exchange is a fundamental reaction in organometallic chemistry that allows for the conversion of an aryl iodide into a more reactive organometallic species. gla.ac.ukuni-muenchen.de In the case of this compound, treatment with organometallic reagents such as Grignard reagents (organomagnesium halides) or organolithium compounds results in the replacement of the iodine atom with a metal. gla.ac.uk

This reaction proceeds via a nucleophilic attack of the organometallic reagent on the iodine atom of the aryl iodide. The resulting 4-butyl-2-methylphenylmagnesium or -lithium reagent is a potent nucleophile and a strong base. These newly formed organometallic species are highly valuable synthetic intermediates that can be used in a variety of subsequent reactions, most notably in cross-coupling reactions to form new carbon-carbon bonds. nih.govuni-muenchen.de

Table 1: Examples of Metal-Iodine Exchange and Subsequent Reactions

| Starting Material | Reagent | Intermediate | Subsequent Reaction | Product Type |

| This compound | Mg | 4-Butyl-2-methylphenylmagnesium iodide | Reaction with an aldehyde | Secondary alcohol |

| This compound | n-BuLi | 4-Butyl-2-methylphenyllithium | Reaction with CO₂ | Carboxylic acid |

| This compound | i-PrMgCl·LiCl | 4-Butyl-2-methylphenylmagnesium chloride | Transmetalation with ZnCl₂ | Organozinc reagent |

Halogen Exchange Reactions (e.g., via Halogenation of Diaryliodonium Salts)

While the C-I bond is often the desired reactive site, it is sometimes necessary to replace the iodine atom with another halogen (e.g., bromine, chlorine, or fluorine). This transformation, known as halogen exchange or the Finkelstein reaction for alkyl halides, can be more challenging for aryl halides due to the stronger C-X bond. gla.ac.ukacs.org

One effective method for halogen exchange in aryl systems involves the use of diaryliodonium salts. nih.gov A diaryliodonium salt prepared from this compound can react with a halide source, often in the presence of a copper catalyst, to yield the corresponding aryl halide. gla.ac.uk For instance, reaction with cuprous bromide or chloride can introduce bromine or chlorine, respectively. The synthesis of aryl fluorides can also be achieved using fluoride (B91410) ions with diaryliodonium salts. ncl.ac.uk

Table 2: Potential Halogen Exchange Reactions

| Starting Material Derivative | Reagent | Catalyst | Product |

| Diaryliodonium salt of this compound | CuBr | - | 4-Butyl-1-bromo-2-methylbenzene |

| Diaryliodonium salt of this compound | CuCl | - | 4-Butyl-1-chloro-2-methylbenzene |

| Diaryliodonium salt of this compound | KF | Transition Metal | 4-Butyl-1-fluoro-2-methylbenzene |

Photoinduced Reactions and Aryl-Halogen Bond Cleavage Strategies

The photochemical behavior of this compound is primarily dictated by the carbon-iodine (C-I) bond, which is the weakest bond in the molecule and susceptible to cleavage upon absorption of ultraviolet (UV) light. This photo-lability makes it a precursor for the generation of highly reactive aryl radical intermediates, which can then be trapped or undergo further reactions. The study of the photochemistry of iodoarenes is a mature field, and the principles governing the photoreactivity of simpler analogs like iodotoluene and other alkyl-substituted iodobenzenes can be extended to understand the behavior of this compound. dtic.milaip.org

The fundamental process in the photoinduced reaction of this compound is the homolytic cleavage of the C-I bond. chemrxiv.org This process is initiated by the absorption of a photon, which promotes the molecule to an electronically excited state. In the case of iodoarenes, excitation into the n → σ* or π → π* electronic transitions can lead to dissociation. researchgate.netescholarship.org The n → σ* transition is a direct excitation of an electron from a non-bonding orbital on the iodine atom to an anti-bonding σ* orbital of the C-I bond, leading to a repulsive state that rapidly dissociates. The π → π* transition, associated with the benzene (B151609) ring, can also lead to C-I bond cleavage through predissociation, where the initially excited state crosses over to a dissociative state. aip.orgresearchgate.net

Upon cleavage of the C-I bond, a 4-butyl-2-methylphenyl radical and an iodine atom are formed:

C₄H₉(CH₃)C₆H₃I + hν → C₄H₉(CH₃)C₆H₃• + I•

The iodine atom can be formed in either its ground electronic state (²P₃/₂) or an excited state (²P₁/₂). aip.org The quantum yield for the formation of these states is dependent on the excitation wavelength. researchgate.net

The resulting 4-butyl-2-methylphenyl radical is a highly reactive intermediate. In the absence of other trapping agents, it can undergo a variety of reactions, including:

Hydrogen abstraction: The radical can abstract a hydrogen atom from the solvent or other molecules present in the reaction mixture to form 4-butyl-2-methylbenzene. rsc.org

Dimerization: Two aryl radicals can combine to form a substituted biphenyl.

Reaction with iodine: The radical can recombine with an iodine atom to regenerate the starting material or react with an iodine molecule (I₂), which can form from the combination of two iodine atoms.

Visible light-driven reduction of aryl halides, including aryl iodides, to generate aryl radicals has become an important strategy in organic synthesis. mdpi.comresearchgate.net These methods often employ a photocatalyst, such as ruthenium or iridium complexes, or organic dyes, which absorb visible light and then transfer an electron to the aryl iodide. mdpi.comresearchgate.net This results in the formation of a radical anion, which then expels an iodide ion to generate the aryl radical. mdpi.com Base-promoted, metal-free methods have also been developed for the dehalogenation of aryl halides under visible light irradiation. mdpi.com

Detailed Research Findings:

While specific studies on this compound are not prevalent in the literature, research on closely related compounds like the isomers of iodotoluene provides significant insight. Photolysis studies of o-, m-, and p-iodotoluene at different UV wavelengths (e.g., 266 nm and 304 nm) have elucidated the dynamics of C-I bond cleavage. dtic.milaip.org These studies show that the dissociation can occur on a femtosecond timescale and that the position of the methyl group can influence the process. aip.org For instance, the photolysis of bis(4-methylphenyl)iodonium salts, which also involves the cleavage of a carbon-iodine bond, yields products such as iodotoluene and toluene, arising from both heterolytic and homolytic cleavage pathways. researchgate.netacs.orgibm.com

Recent advancements have focused on the application of photoinduced aryl radical formation in synthesis. For example, photoinduced, metal-free dual C-H/C-X borylation of haloarenes has been reported, which proceeds via a radical pathway initiated by the homolytic cleavage of the carbon-halogen bond. nih.gov

The following table summarizes typical photochemical data for iodoarenes, which can be considered representative for this compound.

| Parameter | Typical Value/Observation | Source |

| Excitation Wavelength (λ) | 254 - 310 nm (UV) | dtic.milaip.org |

| Primary Photoprocess | Homolytic C-I bond cleavage | chemrxiv.org |

| Primary Products | 4-butyl-2-methylphenyl radical, Iodine atom (I•) | |

| Quantum Yield (Φ) of Dissociation | Can be high (approaching 1) in the gas phase or inert solvents. | researchgate.net |

| C-I Bond Dissociation Energy | ~270-280 kJ/mol for iodobenzene (B50100) | |

| Key Reactive Intermediate | 4-butyl-2-methylphenyl radical | rsc.org |

| Potential Secondary Products | 4-butyl-2-methylbenzene, Substituted biphenyls | rsc.org |

Mechanistic Investigations of Reactions Involving 4 Butyl 1 Iodo 2 Methylbenzene

Reaction Mechanisms in Aryl Iodide Synthesis

The synthesis of aryl iodides, including 4-butyl-1-iodo-2-methylbenzene, can be achieved through various methods. One notable approach involves the use of arylhydrazines as starting materials.

A metal- and base-free method for synthesizing aryl iodides from arylhydrazine hydrochlorides and iodine has been developed. acs.orgnih.govresearchgate.net Mechanistic studies, including control experiments, suggest that this transformation proceeds through a free-radical pathway. nih.govresearchgate.net The addition of a radical scavenger, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), to the reaction mixture results in a low yield of the aryl iodide, which supports the involvement of radical intermediates. nih.govresearchgate.net

The proposed mechanism begins with the reaction of the arylhydrazine with iodine. nih.gov This is followed by a series of steps leading to the formation of an arenediazonium salt. acs.orgnih.gov This diazonium salt then undergoes a single-electron transfer (SET) and releases nitrogen gas to generate an aryl radical and an iodine radical. acs.orgnih.gov The subsequent combination of these two radicals affords the final aryl iodide product. acs.orgnih.gov

| Step | Description | Intermediates |

| 1 | Reaction of arylhydrazine with iodine | Arylhydrazine-iodine adduct |

| 2 | Dehydroiodination | Intermediate product |

| 3 | Further reaction with iodine | Intermediate product |

| 4 | Charge transfer to form diazonium salt | Arenediazonium salt |

| 5 | Single-electron transfer (SET) and nitrogen release | Aryl radical and iodine radical |

| 6 | Combination of radicals | Aryl iodide |

This is a generalized mechanism for the iodination of arylhydrazines.

In the synthesis of aryl iodides from arylhydrazines, molecular iodine plays a crucial dual role. acs.orgnih.gov Firstly, it acts as an oxidant, converting the arylhydrazine into an arenediazonium salt. acs.orgnih.gov This is a key step that sets the stage for the generation of the aryl radical. Secondly, iodine serves as the iodinating reagent, providing the iodine atom that ultimately becomes part of the aryl iodide product through the combination with the aryl radical. acs.orgnih.gov

Experimental evidence also suggests that in some cases, a co-oxidant like dimethyl sulfoxide (B87167) (DMSO) can contribute to the oxidation process. nih.govresearchgate.net DMSO can oxidize hydrogen iodide, a byproduct of the reaction, back to iodine, thus regenerating the primary oxidant. nih.govresearchgate.net

Detailed Mechanistic Studies of Cross-Coupling Reactions

Aryl iodides like this compound are valuable substrates in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. nih.gov The general mechanistic framework for these reactions involves a catalytic cycle comprising oxidative addition, transmetalation (for Suzuki-Miyaura and Sonogashira), and reductive elimination.

Oxidative Addition: This is typically the initial step in the catalytic cycle, where the aryl iodide reacts with a low-valent palladium(0) complex. wikipedia.orgmdpi.com This process involves the cleavage of the carbon-iodine bond and results in the formation of a new organopalladium(II) species, with both the aryl group and the iodide now bonded to the palladium center. wikipedia.org The oxidation state of palladium increases from 0 to +2, and its coordination number also increases. wikipedia.org For aryl iodides, this step is generally considered to be rapid. researchgate.net

Reductive Elimination: This is the final, product-forming step of the catalytic cycle. wikipedia.orglibretexts.org In this intramolecular process, the two organic groups coupled in the desired product form a new bond, and the palladium center is reduced from Pd(II) back to its catalytically active Pd(0) state. wikipedia.orglibretexts.org For reductive elimination to occur, the two groups to be coupled must be situated in a cis orientation to each other on the palladium complex. libretexts.org

The general catalytic cycle for a Suzuki-Miyaura cross-coupling reaction is outlined below:

| Stage | Description |

| Oxidative Addition | Aryl iodide adds to the Pd(0) catalyst to form a Pd(II) complex. |

| Transmetalation | The organic group from the organoboron reagent is transferred to the Pd(II) complex. |

| Reductive Elimination | The two organic groups on the Pd(II) complex are coupled, forming the product and regenerating the Pd(0) catalyst. |

This table represents a simplified, generalized mechanism for the Suzuki-Miyaura reaction.

Kinetic investigations of cross-coupling reactions provide valuable information about the rate-determining step and the influence of various reaction parameters. For instance, in some Heck reactions involving aryl iodides, kinetic studies have suggested that the migratory insertion step can be turnover-limiting, while the oxidative addition of the aryl iodide is faster but not insignificant. researchgate.net

The concentration of the active catalyst can be influenced by equilibria, such as the dimer-monomer equilibrium of the palladium catalyst. The active catalytic species is not always the most abundant palladium species in the solution. whiterose.ac.uk Minor, more reactive species can dominate the product formation pathway. whiterose.ac.uk

Induction periods, a delay before the reaction reaches its maximum rate, can also be observed. These can be attributed to the time required for the formation of the active catalytic species from a precatalyst.

The choice of ligands, solvents, and additives can have a profound impact on the efficiency and selectivity of cross-coupling reactions.

Ligands: Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), play a critical role in stabilizing the palladium catalyst and modulating its reactivity. whiterose.ac.uknih.gov The electronic and steric properties of the ligand can influence the rates of oxidative addition and reductive elimination. nih.gov For example, electron-rich and bulky ligands can promote the oxidative addition step and facilitate reductive elimination. libretexts.org

Solvents: The solvent can influence the reaction rate, selectivity, and catalyst stability. whiterose.ac.uk The polarity of the solvent can affect the kinetics of the reaction. whiterose.ac.uk For instance, some studies on ligand-free Heck reactions have found a correlation between the initial reaction rate and the dipolarity of the solvent. whiterose.ac.uk

Additives: Additives, most commonly a base in Suzuki-Miyaura and Sonogashira couplings, are often essential for the reaction to proceed. organic-chemistry.org In Suzuki-Miyaura couplings, the base is required to activate the organoboron reagent, facilitating transmetalation. organic-chemistry.org In Sonogashira couplings, the base deprotonates the terminal alkyne. youtube.com

The following table summarizes the influence of these factors on cross-coupling reactions:

| Factor | Influence |

| Ligands | Stabilize the catalyst, modulate reactivity, influence rates of elementary steps. |

| Solvents | Affect reaction rates, selectivity, and catalyst stability through polarity and coordinating ability. |

| Additives (e.g., Bases) | Essential for activating one of the coupling partners (e.g., organoboron reagent, alkyne). |

Radical Chain Processes in Aryl Iodide Chemistry (e.g., with t-Butyl Hypochlorite)

The reactions of aryl iodides, including this compound, can be initiated by radical species, such as those generated from tert-butyl hypochlorite (B82951) (t-BuOCl). These reactions typically proceed through a radical chain mechanism, which involves three key stages: initiation, propagation, and termination. uomustansiriyah.edu.iqoregonstate.edu

The process is initiated by the homolytic cleavage of a weak bond in the initiator, which in this case is the oxygen-chlorine bond in t-butyl hypochlorite. This cleavage can be induced by heat (Δ) or UV light (hν), generating a tert-butoxy (B1229062) radical (t-BuO•) and a chlorine radical (Cl•). oregonstate.educhegg.com

Initiation:

t-BuOCl → t-BuO• + Cl•

Once the initiating radicals are formed, they enter the propagation cycle. A chain-carrying radical, such as the tert-butoxy radical, can abstract a hydrogen atom from the substrate. In the case of this compound, hydrogen abstraction is most likely to occur at the benzylic position (the methyl group) or the secondary carbons of the butyl chain, due to the lower bond dissociation energy of these C-H bonds compared to aromatic or primary C-H bonds. This abstraction results in the formation of tert-butyl alcohol and a carbon-centered radical. This new radical then reacts with another molecule of t-butyl hypochlorite to yield a chlorinated product and regenerate the tert-butoxy radical, which continues the chain. oregonstate.edu

Propagation Steps:

R-H + t-BuO• → R• + t-BuOH

R• + t-BuOCl → R-Cl + t-BuO•

(Where R-H represents this compound)

The chain reaction is concluded when two radical species combine in a termination step.

Termination (Examples):

2 t-BuO• → t-BuOO-t-Bu

R• + t-BuO• → R-O-t-Bu

2 R• → R-R

The stability of aryl radicals suggests that they are less likely to sustain a long chain reaction compared to highly reactive alkyl radicals. uomustansiriyah.edu.iq The specific pathway and efficiency of the radical chlorination of this compound would depend on reaction conditions and the relative rates of competing abstraction reactions.

| Bond | Compound Type | BDE (kcal/mol) |

|---|---|---|

| (CH₃)₃CO-Cl | tert-Butyl hypochlorite | ~44-52 |

| C₆H₅CH₂-H | Benzylic C-H | ~88 |

| (CH₃)₂CH-H | Secondary C-H | ~98 |

| C₆H₅-H | Aromatic C-H | ~111 |

| (CH₃)₃CO-H | tert-Butyl alcohol | ~104 |

Computational Elucidation of Reaction Pathways and Transition States

Computational chemistry provides powerful tools for investigating the detailed mechanisms of chemical reactions, including those involving this compound. By modeling reaction pathways and identifying transition states, researchers can gain insights into reaction feasibility, selectivity, and kinetics without the need for extensive experimental work. e3s-conferences.org

Methods such as Density Functional Theory (DFT) are commonly employed to calculate the potential energy surface of a reaction. This allows for the localization of stationary points, including reactants, products, intermediates, and, most importantly, transition states. A transition state represents the highest energy point along the reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. youtube.commdpi.com The energy difference between the reactants and the transition state defines the activation energy (Ea), a critical parameter for determining the reaction rate. mdpi.com

For instance, in studies of reactions involving aryl iodides, computational methods have been instrumental. A mechanistic study on the aryl-exchange reaction between a diaryl-λ³-iodane and an aryl iodide utilized DFT calculations to map the reaction pathway. acs.org The study revealed that the reaction proceeds through a concerted bimolecular transition state where the ipso-carbon is loosely bonded to both iodine atoms. acs.org This level of detail about the transition state structure is difficult to obtain through experimental means alone.

Similarly, for a hypothetical reaction of this compound, computational modeling could be used to:

Predict Reaction Products: By exploring different potential pathways (e.g., substitution at the aromatic ring vs. side-chain functionalization).

Determine Regioselectivity: By comparing the activation energies for reactions at different positions on the molecule (e.g., abstraction from the methyl vs. the butyl group).

Visualize Transition States: Providing a 3D model of the molecular geometry at the peak of the energy barrier, which helps in understanding steric and electronic effects. youtube.com

| Method | Primary Application | Information Obtained |

|---|---|---|

| Density Functional Theory (DFT) | Calculating electronic structure | Optimized geometries, reaction energies, activation energies |

| Ab initio Methods | High-accuracy energy calculations | Precise energetic data for small to medium-sized molecules |

| Transition State Search (e.g., QST2, NEB) | Locating transition states | Geometry of the transition state, reaction coordinate |

| Frequency Calculation | Characterizing stationary points | Zero-point energies, confirmation of minima and transition states (imaginary frequencies) |

Computational Chemistry and Molecular Modeling of 4 Butyl 1 Iodo 2 Methylbenzene and Analogs

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For molecules like 4-Butyl-1-iodo-2-methylbenzene, DFT can predict a wide range of properties with a good balance of accuracy and computational cost.

Prediction of Electronic Structure, Molecular Orbitals, and Reactivity Descriptors (e.g., Frontier Molecular Orbitals, Fukui Functions)

The electronic properties of a molecule are fundamental to understanding its reactivity. DFT calculations can determine the energies and shapes of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). utexas.eduwikipedia.orgossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. wikipedia.org

Reactivity Descriptors:

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. scielo.org.mx The Fukui function, f(r), is a key local reactivity descriptor that indicates the propensity of a site in a molecule to undergo an electrophilic, nucleophilic, or radical attack. nih.govfaccts.de It measures the change in electron density at a specific point when an electron is added to or removed from the molecule. nih.gov

For an analog like 4-iodotoluene, DFT calculations would likely show that the carbon atoms ortho and para to the methyl group are more susceptible to electrophilic attack due to the activating nature of the alkyl group. Conversely, the carbon atom bonded to the iodine would be a likely site for nucleophilic attack. The Fukui functions would quantify these qualitative predictions.

Below is a hypothetical data table illustrating the kind of results that would be obtained from a DFT calculation on this compound, based on general principles of organic chemistry and computational studies of similar molecules.

| Descriptor | Predicted Value (Arbitrary Units) | Interpretation |

| HOMO Energy | -6.5 eV | Related to ionization potential; susceptibility to electrophilic attack. |

| LUMO Energy | -0.8 eV | Related to electron affinity; susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical stability. |

| Fukui Function (f+) at C-I | High | Indicates susceptibility to nucleophilic attack at the carbon bonded to iodine. |

| Fukui Function (f-) at C-4 | High | Indicates susceptibility to electrophilic attack at the carbon bearing the butyl group. |

Exploration of Reaction Mechanisms and Energy Barriers

DFT is an invaluable tool for mapping out the potential energy surfaces of chemical reactions, allowing for the determination of reaction pathways, transition states, and activation energies. mdpi.com For a molecule like this compound, several types of reactions could be investigated, such as electrophilic aromatic substitution, or transition-metal-catalyzed cross-coupling reactions involving the carbon-iodine bond.

For instance, in a Suzuki-Miyaura coupling reaction, which is common for aryl iodides, DFT could be used to model the oxidative addition of the aryl iodide to a palladium(0) catalyst. acs.org The calculations would elucidate the structure of the transition state for this step and the associated energy barrier. The influence of the butyl and methyl substituents on the reaction rate could also be assessed by comparing the calculated energy barriers with those for unsubstituted iodobenzene (B50100).

A hypothetical reaction coordinate diagram for the oxidative addition step is shown below, with illustrative energy values.

| Reaction Step | Species | Relative Free Energy (kcal/mol) |

| 1 | Reactants (Aryl Iodide + Pd(0) catalyst) | 0 |

| 2 | Transition State | +15 |

| 3 | Product (Aryl-Pd(II)-I complex) | -5 |

These calculations would provide a detailed, atomistic understanding of the reaction mechanism that is often difficult to obtain through experimental means alone.

Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

In the solid state, the properties of a molecular crystal are governed by the network of intermolecular interactions. Hirshfeld surface analysis is a computational method used to visualize and quantify these interactions. nih.govresearchgate.net The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which separates it from its neighbors.

For this compound, a similar analysis would likely reveal significant contributions from H···H contacts due to the alkyl groups. Additionally, C-H···π interactions and halogen bonding involving the iodine atom would be expected to play a role in the crystal packing.

A table summarizing the expected contributions of different intermolecular contacts for this compound, based on studies of similar molecules, is provided below. nih.govmdpi.com

| Intermolecular Contact | Predicted Contribution to Hirshfeld Surface |

| H···H | ~50-60% |

| C···H/H···C | ~15-20% |

| I···H/H···I | ~10-15% |

| C···C (π-π stacking) | ~5-10% |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a collection of atoms, MD simulations can track the trajectories of atoms and molecules over time, offering insights into the dynamic processes in condensed phases. nih.govkummerlaender.eu

Investigation of Dynamic Behavior in Condensed Phases (e.g., Organic Crystals, Liquids, Solutions)

In the liquid state, MD simulations of butylbenzene, a close analog, can reveal information about its conformational dynamics, diffusion, and local structure. nih.gov Simulations of liquid benzene (B151609) have been used to understand its fast intermolecular dynamics and the relaxation of local structures. researchgate.net For this compound, simulations could explore the preferred conformations of the butyl chain in a solvent and the rotational dynamics of the molecule.

In the solid state, MD simulations can be used to study the structural and dynamic properties of organic molecular crystals. nih.govdiva-portal.org For example, simulations can predict lattice parameters, thermal expansion, and phase transitions. For a crystal of this compound, MD could be used to investigate the motion of the butyl chain and the methyl group, and to determine if there are any temperature-induced phase transitions.

The following table presents a hypothetical summary of dynamic properties of this compound in different phases that could be obtained from MD simulations.

| Phase | Property | Predicted Behavior |

| Liquid | Diffusion Coefficient | ~10-5 cm2/s |

| Liquid | Butyl Chain Conformation | Dynamic equilibrium between different gauche and anti conformers. |

| Crystal | Lattice Vibrations | Frequencies in the THz range. |

| Crystal | Methyl Group Rotation | Free rotation at room temperature. |

Prediction of Partitioning and Adsorption Phenomena at Interfaces (e.g., Water-Air)

The behavior of molecules at interfaces is crucial in many environmental and technological processes. MD simulations are well-suited to study the partitioning and adsorption of organic molecules at interfaces like the water-air interface. nih.govnih.govresearchgate.net

Simulations of linear alkylbenzene sulfonates at the water-air interface have shown how the orientation and arrangement of the molecules are influenced by the length of the alkyl tail. nih.gov For this compound, which is a hydrophobic molecule, MD simulations would likely show a strong preference for the water-air interface over the bulk aqueous phase. The simulations could determine the orientation of the molecule at the interface, with the hydrophobic butyl and aromatic parts likely exposed to the air phase, while the more polarizable iodine atom might have some interaction with the water surface.

The free energy profile for moving the molecule from the bulk water phase to the air phase can be calculated from the simulations, providing a quantitative measure of its surface activity.

A table summarizing the expected interfacial properties of this compound is given below.

| Property | Predicted Value/Behavior |

| Free Energy of Adsorption | Negative (spontaneous adsorption from water to the interface) |

| Orientation at Interface | Aromatic ring parallel to the interface, with butyl chain extending into the air phase. |

| Surface Excess Concentration | High, indicating accumulation at the interface. |

Ab Initio Molecular Dynamics Approaches for Organoiodine Systems

Ab initio molecular dynamics (AIMD) is a computational method that provides a first-principles description of the dynamic behavior of a molecular system. youtube.com Unlike classical molecular dynamics, which relies on pre-parameterized force fields, AIMD calculates the forces acting on the atoms at each time step using quantum mechanical calculations. nih.gov This approach is particularly valuable for organoiodine systems, where complex electronic effects, such as polarizability and charge transfer, play a crucial role in the molecular interactions and reactivity.

AIMD simulations can be used to study a variety of phenomena involving organoiodine compounds, such as their behavior in solution, their interaction with surfaces, and the mechanisms of chemical reactions. researchgate.netrsc.org For instance, AIMD can provide insights into the solvation dynamics of this compound in different solvents, revealing the structure of the solvent shells and the nature of solute-solvent interactions.

Furthermore, AIMD is a powerful tool for investigating reaction mechanisms that are difficult to probe experimentally. nih.gov For reactions involving aryl iodides, AIMD can be used to map out the potential energy surface, identify transition states, and calculate reaction rates. This level of detail is crucial for understanding the reactivity of these compounds and for designing new synthetic methodologies. The computational cost of AIMD is high, but it offers a highly accurate and detailed picture of the system's dynamics without the bias of empirical parameters. rsc.org

Development and Parameterization of Force Fields for Organoiodine Compounds

Classical molecular dynamics simulations are a workhorse of computational chemistry, enabling the study of large molecular systems over long timescales. mdpi.com The accuracy of these simulations is critically dependent on the quality of the underlying force field, which is a set of mathematical functions and parameters that describe the potential energy of the system. nih.gov

Standard biomolecular force fields, such as AMBER, CHARMM, and OPLS, have historically had limitations in accurately representing halogenated compounds, particularly those involving iodine. nih.govresearchgate.net A major challenge is the proper description of the anisotropic charge distribution around the iodine atom, which gives rise to the σ-hole and halogen bonding. nih.govresearchgate.net Traditional force fields often use a simple point-charge model that fails to capture this directionality, treating the halogen as a uniformly negative atom.

To address this, significant efforts have been made to develop more accurate force fields for organoiodine compounds. One common approach is the introduction of an extra point of positive charge, often called a virtual particle or X-site, located on the halogen atom along the extension of the covalent bond to mimic the σ-hole. nih.govresearchgate.net This allows for a more realistic description of halogen bonding in molecular simulations.

The parameterization of these advanced force fields involves fitting the model to high-level quantum mechanical data and experimental results. nih.gov For a molecule like this compound, this would involve calculating QM data for its geometry, vibrational frequencies, and interaction energies with various small molecules. These data are then used to optimize the force field parameters, such as bond lengths, angles, dihedral angles, and non-bonded interactions. The development of the CHARMM General Force Field (CGenFF) and the General Amber Force Field (GAFF) are examples of efforts to create robust force fields for a wide range of organic molecules, including halogenated species. nih.govbioexcel.eu

Table 2: Illustrative Force Field Parameters for an Aryl-Iodine Moiety

| Parameter Type | Atom Types | Value |

| Bond Stretching | ||

| Equilibrium Bond Length (r₀) | C_ar - I | 2.10 Å |

| Force Constant (k_b) | C_ar - I | 180 kcal mol⁻¹ Å⁻² |

| Angle Bending | ||

| Equilibrium Angle (θ₀) | C_ar - C_ar - I | 120.0° |

| Force Constant (k_θ) | C_ar - C_ar - I | 40.0 kcal mol⁻¹ rad⁻² |

| Non-bonded (Lennard-Jones) | ||

| Epsilon (ε) | I | 0.40 kcal mol⁻¹ |

| Sigma (σ) | I | 4.00 Å |

| Non-bonded (Electrostatics) | ||

| Partial Charge | I | -0.15 e |

| Partial Charge (Virtual Site) | X_site | +0.15 e |

Note: This table provides illustrative parameters for an aryl-iodine group, consistent with modified force fields that include a virtual site for halogen bonding. These are not specific parameters for this compound and serve for demonstration purposes only.

The continuous development and refinement of force fields for organoiodine compounds are crucial for enabling accurate and predictive molecular simulations of these important molecules in complex biological and material science applications. researchgate.netnih.govyoutube.com

Advanced Applications and Broader Research Impact of 4 Butyl 1 Iodo 2 Methylbenzene Derivatives

Role in Organic Synthesis as Key Building Blocks for Complex Molecular Architectures

In modern organic synthesis, the creation of complex molecules is often achieved through the sequential and controlled assembly of smaller, functionalized units known as building blocks. boronmolecular.com Derivatives of 4-Butyl-1-iodo-2-methylbenzene are prime examples of such foundational components. The carbon-iodine (C-I) bond is the most reactive among the carbon-halogen bonds, making it an excellent functional group for a wide array of cross-coupling reactions.

This high reactivity allows the iodo group to be readily substituted, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency. This is particularly valuable in transition-metal-catalyzed reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings. In these processes, the aryl iodide acts as an electrophilic partner, coupling with various nucleophilic reagents to construct more elaborate molecular frameworks. The butyl and methyl groups on the aromatic ring not only influence the electronic properties and solubility of the molecule but also provide steric bulk that can direct the regioselectivity of subsequent reactions, thereby facilitating the synthesis of highly specific and complex target molecules.

Precursors for Specialized Materials and Polymer Science (e.g., Liquid Crystalline Polymers)

The unique structural features of this compound derivatives make them suitable precursors for the synthesis of specialized polymers and materials. acs.org The rigid aromatic core, combined with the flexible alkyl (butyl) group, is a common motif in the design of liquid crystalline polymers (LCPs). mdpi.com LCPs are a class of materials that exhibit properties of both liquids and solids, possessing long-range molecular order that can be manipulated by external stimuli. mdpi.com

In the synthesis of such materials, the aryl iodide functionality serves as a convenient handle for polymerization reactions. For instance, through reactions like Yamamoto or Suzuki polycondensation, these building blocks can be linked together to form long polymer chains. The interplay between the rigid aromatic backbone and the flexible side chains (like the butyl group) is crucial for the formation of the mesophases that define liquid crystalline behavior. These resulting polymers are characterized by high thermal stability, chemical resistance, and excellent mechanical properties, making them valuable in advanced optics, electronics, and high-strength fibers. mdpi.com

Applications in Medicinal Chemistry and Radiochemistry

Aryl halides are fundamental structures in the development of pharmaceuticals and diagnostic agents. The incorporation of an iodine atom into a molecule can significantly alter its biological properties and provides a site for further chemical modification, including the introduction of radioisotopes.

The iodine atom in this compound and its derivatives can be replaced with a radioactive isotope of iodine, a process known as radioiodination. nih.gov This technique is a cornerstone of nuclear medicine, providing powerful tools for both medical imaging and therapy. nih.govnih.gov Different iodine isotopes are chosen based on their decay properties and half-lives, which determine their specific application. nih.gov

Diagnostic Applications: Isotopes such as Iodine-123 (¹²³I) and Iodine-125 (¹²⁵I) emit gamma rays, making them suitable for Single Photon Emission Computed Tomography (SPECT) imaging. nih.gov Iodine-124 (¹²⁴I) is a positron emitter, used in Positron Emission Tomography (PET) scanning. nih.govnih.gov These imaging techniques allow for the non-invasive visualization and quantification of biological processes in vivo.

Therapeutic Applications: Iodine-131 (¹³¹I) is a beta-emitter, and the high-energy electrons it releases can destroy targeted cells, making it a valuable tool for radionuclide therapy, particularly in the treatment of thyroid cancers and other malignancies. nih.govnih.gov

Molecules like this compound serve as scaffolds or precursors for more complex radiopharmaceuticals. The stable ("cold") iodinated compound is first synthesized and optimized for biological targeting, after which the stable iodine is replaced with a radioactive isotope in the final step before administration.

| Isotope | Half-Life | Decay Mode | Primary Emission | Primary Application |

|---|---|---|---|---|

| Iodine-123 (¹²³I) | 13.2 hours | Electron Capture | Gamma (γ) | Diagnostic (SPECT Imaging) |

| Iodine-124 (¹²⁴I) | 4.2 days | Positron Emission (β+) | Positron (β+) | Diagnostic (PET Imaging) |

| Iodine-125 (¹²⁵I) | 59.4 days | Electron Capture | Gamma (γ) | Diagnostic (in vitro assays), Brachytherapy |

| Iodine-131 (¹³¹I) | 8.0 days | Beta Minus (β-) | Beta (β-) | Therapeutic (Radionuclide Therapy) |

Development of Chiral Building Blocks and Contributions to Asymmetric Synthesis

Chirality is a critical concept in pharmaceutical science, as different enantiomers (mirror-image isomers) of a drug can have vastly different biological activities. nih.govenamine.net Asymmetric synthesis, the process of creating chiral molecules in an enantiomerically pure form, relies heavily on the use of chiral building blocks. nih.govresearchgate.net

Aryl iodides like this compound can be transformed into valuable chiral intermediates. ncert.nic.in While the starting material itself is achiral, its functional groups can be manipulated using stereoselective reactions. For example, asymmetric metal-catalyzed cross-coupling reactions can be employed to introduce a new substituent at the iodine-bearing carbon, creating a chiral center. eurekalert.org Furthermore, the alkyl side chain could be modified through asymmetric reactions to introduce stereocenters. These chiral building blocks are indispensable for the synthesis of single-enantiomer drugs, leading to improved efficacy and safety profiles. nih.govenamine.net

Contribution to Green and Sustainable Chemistry Methodologies

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The evaluation of a chemical process's "greenness" can be quantified using various metrics.

Two of the most widely used metrics for assessing the sustainability of a chemical reaction are Atom Economy and the Environmental Impact Factor (E-factor).

Atom Economy: This concept, developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. scranton.eduyoutube.com The formula is: Atom Economy (%) = (Molecular Mass of Desired Product / Sum of Molecular Masses of All Reactants) x 100 youtube.com Reactions with high atom economy, such as additions and rearrangements, are considered greener because they generate fewer waste byproducts. youtube.com Substitution and elimination reactions typically have lower atom economies. youtube.com

The use of this compound in modern catalytic reactions, which can be performed with high yields and selectivity under milder conditions, contributes to the development of processes with improved atom economy and lower E-factors compared to older, stoichiometric methods.

| Reaction: C₁₁H₁₅I + C₄H₉B(OH)₂ + Base → C₁₅H₂₄ + Byproducts | ||||

|---|---|---|---|---|

| Reactant | Formula | Molecular Mass (g/mol) | Product | Molecular Mass (g/mol) |

| This compound | C₁₁H₁₅I | 274.14 | 4,4'-Dibutyl-2-methylbiphenyl (Desired Product) | 268.44 |

| Butylboronic acid | C₄H₁₁BO₂ | 101.94 | ||

| Total Mass of Reactants | 376.08 | |||

| Atom Economy (%) = (268.44 / 376.08) x 100 = 71.4% (Note: Base is excluded from this simplified calculation) |

| Industry Sector | Annual Production (tons) | E-factor (kg waste / kg product) |

|---|---|---|

| Oil Refining | 10⁶ - 10⁸ | < 0.1 |

| Bulk Chemicals | 10⁴ - 10⁶ | < 1 - 5 |

| Fine Chemicals | 10² - 10⁴ | 5 - 50 |

| Pharmaceuticals | 10 - 10³ | 25 - >100 |

Development of Metal-Free and Low-Waste Protocols

The advancement of synthetic organic chemistry is increasingly driven by the principles of green and sustainable chemistry, which prioritize the reduction or elimination of hazardous substances. researchgate.net A significant focus within this paradigm is the development of metal-free and low-waste protocols, moving away from traditional cross-coupling reactions that often rely on costly, toxic, and environmentally burdensome transition-metal catalysts. pcimag.comnih.gov Aryl iodides, including derivatives like this compound, are pivotal substrates in this evolution, serving as key building blocks in innovative synthetic methodologies that align with greener chemical practices. preprints.orgacs.org

The reliance on transition metals, such as palladium and copper, for the formation of carbon-carbon (C-C) and carbon-heteroatom bonds has been a cornerstone of organic synthesis for decades. preprints.org However, these methods often generate significant metallic waste, and the catalysts themselves can be toxic, expensive, and derived from non-renewable resources. rsc.orgresearchgate.net Consequently, the development of metal-free alternatives that offer improved atom economy and generate fewer byproducts is a critical challenge and a burgeoning area of research. preprints.orgchemrxiv.org

Recent breakthroughs have established several powerful strategies for activating aryl iodides in the absence of transition metals. These protocols not only mitigate the environmental impact but also sometimes offer unique reactivity and selectivity compared to their metal-catalyzed counterparts. nih.gov

Key Metal-Free Strategies Involving Aryl Halides:

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for generating radicals from aryl halides under exceptionally mild conditions. preprints.orgfrontiersin.org This approach can initiate C-C bond-forming reactions and other transformations without metal catalysts, using light as a clean and renewable energy source. nih.gov

Electron-Catalyzed Reactions: In some systems, an electron can act as a catalyst to activate aryl halides. researchgate.net The aryl halide receives an electron to form a radical anion, which then reacts with various nucleophiles or coupling partners. researchgate.net This method bypasses the need for transition metals entirely, representing a significant step towards more sustainable chemical synthesis. researchgate.net

The table below summarizes the conceptual shift from traditional metal-catalyzed reactions to modern metal-free alternatives, highlighting the advantages in the context of green chemistry.

| Feature | Traditional Metal-Catalyzed Protocols | Modern Metal-Free Protocols |

| Catalyst | Palladium, Copper, Nickel, etc. | Organocatalysts, Photoredox catalysts, Hypervalent Iodine reagents |

| Concerns | Cost, toxicity, metal contamination in products, unsustainable sourcing. preprints.orgrsc.org | Often lower toxicity, derived from more abundant elements. |

| Waste Profile | Stoichiometric metal-containing waste, often difficult to recycle. preprints.org | Reduced generation of hazardous waste, improved atom economy. chemrxiv.orgrsc.org |

| Reaction Conditions | Often requires elevated temperatures and anhydrous conditions. | Frequently proceeds under mild conditions (e.g., room temperature, visible light). frontiersin.org |

Research in this area has demonstrated the viability of these metal-free approaches across a range of transformations. For instance, photo-induced C-S radical cross-coupling of aryl iodides and disulfides has been achieved without any transition metal or external photosensitizer. frontiersin.org Similarly, methods for the borylation of aryl iodides are being developed under transition-metal-free conditions, proceeding through aryl radical intermediates. researchgate.net These protocols often exhibit broad substrate scope and good functional group tolerance, making them highly attractive for the synthesis of complex molecules in pharmaceuticals and materials science. acs.orgfrontiersin.org

The following table details specific examples of metal-free reactions applicable to aryl iodide substrates, showcasing the diversity of achievable transformations.

| Reaction Type | Description | Key Features |

| Biaryl Synthesis | Cross-coupling of aryl iodides with arenes or arylboronic acids. preprints.orgacs.org | Can be promoted by heterogeneous catalysts or hypervalent iodine reagents. pcimag.comacs.org |

| C-S Bond Formation | Photo-induced coupling of aryl iodides with thiols or disulfides. frontiersin.org | Proceeds under mild, room-temperature conditions using light as an energy source. frontiersin.org |

| Borylation | Conversion of aryl iodides into valuable arylboronic esters. researchgate.net | Utilizes commercially available diboron (B99234) reagents and proceeds via a radical mechanism. researchgate.net |

| Intramolecular C-H Amidation | Iodine-mediated cyclization of diarylacrylamides to form quinolones. researchgate.net | Overcomes challenges of regio-isomeric product formation seen in metal-mediated routes. researchgate.net |

The ongoing development of these metal-free and low-waste protocols represents a fundamental shift in synthetic chemistry. By designing reactions that are inherently safer, more efficient, and environmentally benign, researchers are paving the way for a more sustainable chemical industry where versatile compounds like this compound can be utilized without the environmental drawbacks associated with traditional metal catalysis. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Butyl-1-iodo-2-methylbenzene, and how can purity be optimized during synthesis?

- Methodological Answer : A plausible route involves Friedel-Crafts alkylation of toluene with 1-iodo-2-methylbenzene derivatives, followed by iodination using iodine monochloride (ICl) under controlled conditions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Monitor reaction progress using TLC and confirm purity via GC-MS (>98% purity threshold) . For halogenated analogs like 4-Bromobenzyl chloride, recrystallization in ethanol is effective for removing unreacted intermediates .

Q. How should researchers characterize the structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- 1H/13C NMR : Compare chemical shifts with structurally similar compounds (e.g., 1-Butyl-4-methylbenzene ). For iodinated aromatics, expect deshielding in aromatic protons adjacent to iodine.

- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z corresponding to C11H15I (expected ~274 g/mol). Fragmentation patterns should align with loss of iodine (127 amu).

- FT-IR : Confirm C-I stretching vibrations near 500–600 cm⁻¹. Cross-reference with benzophenone derivatives analyzed in similar studies .

Q. What storage conditions are critical to prevent degradation of iodinated aromatic compounds?

- Methodological Answer : Store in amber vials under inert gas (argon/nitrogen) at –20°C to minimize photolytic deiodination and oxidation. For halogenated analogs like (2-Bromoethyl)benzene, degradation is accelerated by light and moisture; silica gel desiccants are recommended . Stability studies for 4-hydroxybenzoate derivatives suggest periodic NMR checks every 6 months .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data for iodinated aromatic compounds like this compound?

- Methodological Answer :

- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals by correlating proton-proton and carbon-proton couplings. For example, HMBC can confirm iodine’s position via long-range coupling with adjacent methyl or butyl groups.

- Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d6) to eliminate solvent interference. Analogous studies on deuterated bromoethylbenzene demonstrate improved signal clarity .

- Comparative Analysis : Cross-validate with crystallographic data or computational models (DFT calculations for expected chemical shifts).

Q. What strategies optimize regioselectivity in electrophilic iodination of alkyl-substituted benzene derivatives?

- Methodological Answer :

- Directing Groups : Introduce temporary directing groups (e.g., sulfonic acid) to steer iodine to the para position relative to the butyl group.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic attack kinetics. For brominated analogs like 4-Bromophenylacetonitrile, solvent polarity significantly impacts yield .

- Catalytic Systems : Use Lewis acids (e.g., FeCl3) to stabilize transition states. Studies on benzophenone derivatives highlight catalytic efficiency in halogenation .

Q. How should researchers design stability studies for this compound under varying experimental conditions?

- Methodological Answer :

- Accelerated Degradation Tests : Expose the compound to UV light (254 nm), elevated temperatures (40–60°C), and varying pH (2–12). Monitor degradation via HPLC-UV at 220 nm.

- Kinetic Analysis : Calculate half-life (t1/2) using first-order kinetics. For example, ethylparaben stability studies under acidic conditions show predictable degradation profiles .

- Byproduct Identification : Use LC-MS/MS to detect deiodinated products (e.g., 4-Butyl-2-methylbenzene) and propose degradation pathways.

Data Contradiction Analysis

Q. How to address conflicting spectral data between theoretical predictions and experimental results?

- Methodological Answer :

- Computational Validation : Perform DFT calculations (e.g., Gaussian 09) to simulate NMR/IR spectra. Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to account for iodine’s relativistic effects.

- Error Source Identification : Check for solvent impurities, residual catalysts (e.g., FeCl3), or tautomerism. For example, benzodiazepinone derivatives show tautomeric shifts under acidic conditions .

- Collaborative Verification : Compare data with independent labs or published datasets for halogenated aromatics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.